

ZW191: A Technical Deep Dive into its Folate Receptor Alpha Targeting Mechanism

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Compound of Interest

Compound Name: Anticancer agent 191

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZW191, a novel antibody-drug conjugate (ADC) targeting folate receptor alpha (FR α). This document details the molecular components, targeting strategy, preclinical efficacy, and the experimental methodologies underpinning its development.

Introduction to ZW191

ZW191 is an investigational antibody-drug conjugate engineered by Zymeworks Inc. for the treatment of solid tumors that overexpress folate receptor alpha (FR α).^{[1][2]} FR α is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in a variety of epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancers, while having limited expression in normal tissues, making it an attractive target for targeted cancer therapy.^{[1][2]} ZW191 is designed to selectively deliver a potent cytotoxic payload to these cancer cells, thereby minimizing systemic toxicity.

The ADC is composed of three key components:

- A humanized immunoglobulin G1 (IgG1) monoclonal antibody: This antibody is engineered for high-affinity binding to FR α .^[1]
- A cleavable linker system: This consists of a maleimidocaproyl (MC) anchor and a glycyl glycyl phenylalanyl glycine (GGFG)-aminomethyl (AM) protease-cleavable linker.^[1]

- A topoisomerase I inhibitor payload, ZD06519: This novel, proprietary camptothecin-based payload induces cell death upon release within the target cell.[\[1\]](#)

ZW191 has a drug-to-antibody ratio (DAR) of 8, indicating that on average, eight molecules of the cytotoxic payload are attached to each antibody.[\[1\]](#)

Mechanism of Action

The targeting mechanism of ZW191 is a multi-step process designed for precision and potency:

- **Binding to Folate Receptor Alpha (FR α):** The ZW191 antibody specifically recognizes and binds to FR α expressed on the surface of tumor cells.[\[1\]](#) While a specific binding affinity (K_d) value has not been publicly disclosed, preclinical data describe the antibody as having a "favorable binding profile with strong binding to FR α ".[\[3\]](#)
- **Internalization:** Upon binding, the ZW191-FR α complex is internalized by the tumor cell through receptor-mediated endocytosis.[\[1\]](#)
- **Intracellular Trafficking and Payload Release:** Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases cleave the GGFG linker, releasing the active ZD06519 payload into the cytoplasm.[\[1\]](#)
- **Induction of Apoptosis:** The released ZD06519 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell.[\[4\]](#)
- **Bystander Effect:** ZD06519 is a membrane-permeable payload, allowing it to diffuse out of the targeted FR α -positive cancer cell and kill neighboring cancer cells, regardless of their FR α expression status. This "bystander effect" is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.[\[5\]](#)

Preclinical Data

In Vitro Cytotoxicity

ZW191 has demonstrated potent cytotoxic activity against a panel of FR α -expressing cancer cell lines. The potency is expressed as pIC₅₀, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). Higher pIC₅₀ values indicate greater potency.

Cell Line	Cancer Type	FR α Expression (H-score)	ZW191 pIC50
OVCAR3	Ovarian	High	>10
IGROV1	Ovarian	High	~9.5
OVCAR8	Ovarian	Medium	~9.0
HEC-1-A	Endometrial	High	>10
AN3 CA	Endometrial	Low	~8.5
NCI-H2110	NSCLC	High	>10
NCI-H1395	NSCLC	Medium	~9.0

Data sourced from a Zymeworks preclinical poster. The specific numerical values are estimations based on graphical representations.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

ZW191 has shown significant anti-tumor activity in various PDX models, which are considered more clinically relevant than cell line-derived xenografts.

Cancer Type	FR α Expression Level	Tumor Growth Inhibition (TGI, %)	Incidence of Tumor Regression
Ovarian	High (>150 H-score)	>100%	100% (4/4 models)
Ovarian	Low (<150 H-score)	>80%	83% (5/6 models)
NSCLC	Various	33% - 96%	Not Reported
Endometrial	Various	25% - 85%	Not Reported
TNBC	Various	21% - 99%	Not Reported

Data sourced from a Zymeworks preclinical poster. TGI is compared to vehicle control.

Toxicology

In non-human primate (NHP) toxicology studies, ZW191 was reported to be well-tolerated at doses up to 60 mg/kg.[5] A two-dose study in NHPs showed a maximum tolerated dose (MTD) of ≥ 30 mg/kg, with histopathology findings at this dose considered non-adverse.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of ZW191 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies are likely to have been employed.

Binding Affinity Determination (Generalized Protocol)

- Method: Surface Plasmon Resonance (SPR) is a common method to determine the binding kinetics and affinity of an antibody to its target antigen.
- Procedure:
 - Recombinant human FR α protein is immobilized on a sensor chip.
 - The ZW191 antibody is flowed over the chip at various concentrations.
 - The association and dissociation of the antibody to the antigen are measured in real-time by detecting changes in the refractive index at the sensor surface.
 - The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

In Vitro Cytotoxicity Assay (Generalized Protocol)

- Method: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is typically used to measure the cytotoxic effects of an ADC.
- Procedure:

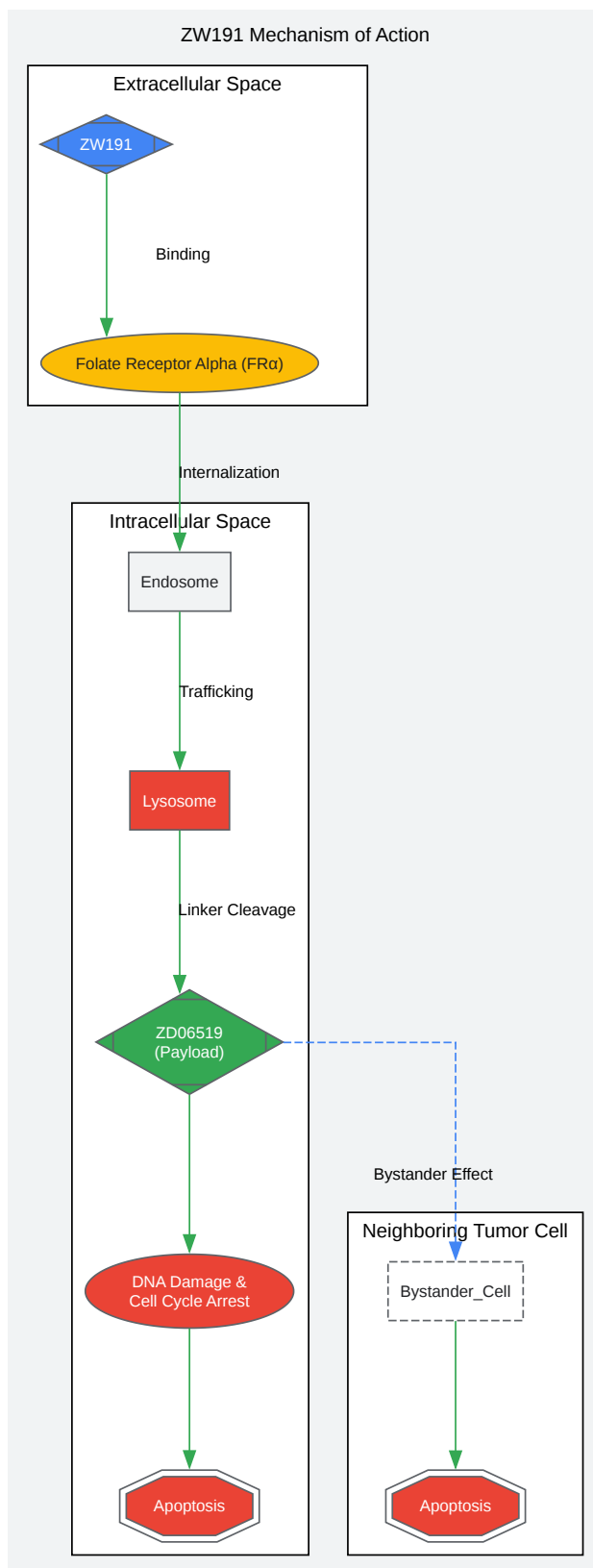
- Cancer cell lines with varying levels of FR α expression are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of ZW191 or a control ADC for a specified period (e.g., 72-120 hours).
- The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- Luminescence is measured using a plate reader.
- The data is normalized to untreated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

In Vivo Efficacy Studies in PDX Models (Generalized Protocol)

- Method: Patient-derived tumor fragments are implanted into immunocompromised mice.
- Procedure:
 - Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
 - ZW191 is administered intravenously at one or more dose levels. A vehicle control and potentially a comparator ADC are also included.
 - Tumor volume and body weight are measured regularly (e.g., twice weekly).
 - The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
 - Efficacy is evaluated by calculating the percent tumor growth inhibition (TGI) and by assessing the incidence of tumor regression.

Visualizations

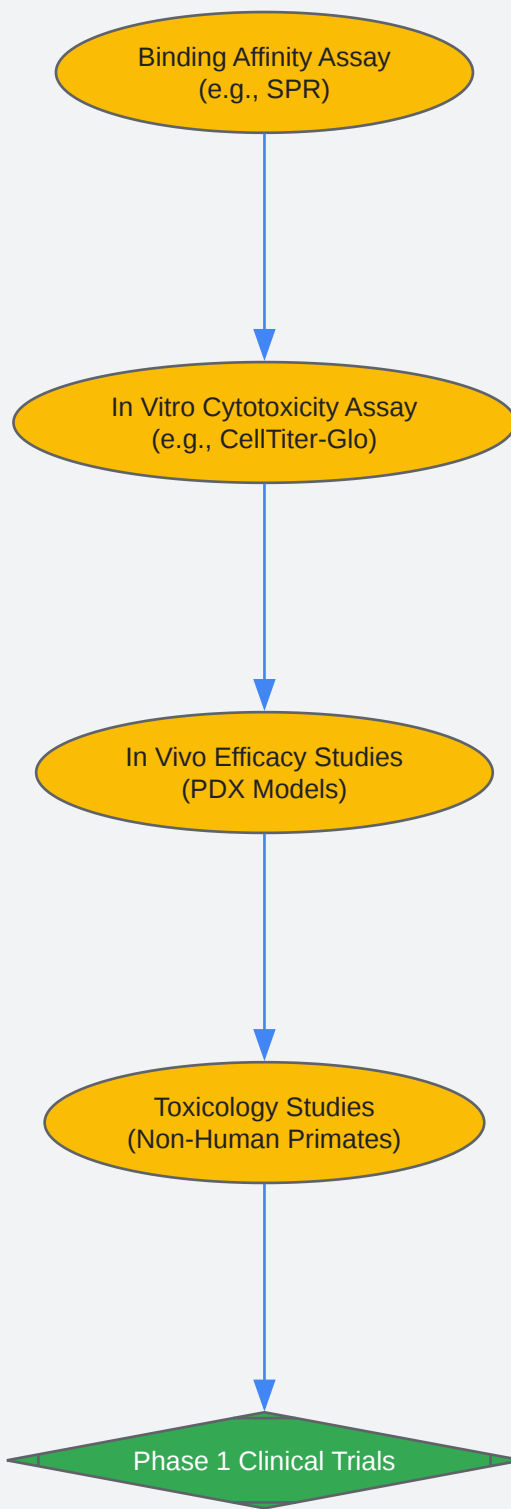
Signaling Pathways and Experimental Workflows



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Caption: ZW191 Mechanism of Action

ZW191 Preclinical Evaluation Workflow

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